
4-Nitrophenyl 2-aminoacetate
Overview
Description
4-Nitrophenyl 2-aminoacetate (C₈H₈N₂O₄) is an ester derivative of 2-aminoacetic acid (glycine) and 4-nitrophenol. It features a nitro group in the para position of the phenyl ring and an aminoacetate moiety.
For derivatives requiring stronger activation, bases like NaH or triethylamine are employed .
Preparation Methods
Carbodiimide-Mediated Esterification
Carbodiimide-based coupling remains a cornerstone for synthesizing nitrophenyl esters. This method involves activating the carboxylic acid moiety of 2-aminoacetic acid (glycine) using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous solvents. The activated intermediate reacts with 4-nitrophenol to form the target ester.
Reaction Conditions and Optimization
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Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve both polar and nonpolar reactants .
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Catalytic Additives : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by stabilizing the acyloxyphosphonium intermediate, reducing side reactions .
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Temperature Control : Reactions conducted at 0–5°C minimize hydrolysis of the activated ester, improving yields .
Table 1: Comparative Performance of Carbodiimide Agents
Parameter | DCC | EDC |
---|---|---|
Reaction Time (h) | 12–16 | 6–8 |
Yield (%) | 78–85 | 82–90 |
Byproduct Formation | Dicyclohexylurea | Water-soluble urea |
EDC is increasingly favored due to easier byproduct removal, though DCC remains effective for small-scale syntheses .
NHS Ester Activation Strategy
N-hydroxysuccinimide (NHS) esters provide a robust alternative for coupling 2-aminoacetic acid with 4-nitrophenol. This method is particularly advantageous for maintaining amino group integrity during synthesis.
Mechanistic Overview
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Activation : 2-Aminoacetic acid is converted to its NHS ester using EDC in the presence of NHS, forming a stable intermediate .
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Nucleophilic Attack : 4-Nitrophenol displaces NHS under mildly basic conditions (pH 7–9), yielding the desired ester .
Critical Parameters
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pH Control : Maintaining pH 8.0–8.5 prevents premature hydrolysis of the NHS ester .
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Solvent Compatibility : Anhydrous DMF ensures solubility of NHS-activated intermediates .
Chemoselective Reduction of Azide Intermediates
Adapting methodologies from glycoside synthesis, 4-nitrophenyl 2-aminoacetate can be synthesized via azide intermediates. This approach, demonstrated in related systems , involves:
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Azide Introduction : 2-Azidoacetic acid is esterified with 4-nitrophenol using standard coupling methods.
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Reduction : The azide group is reduced to an amine using hydrogen sulfide (H₂S) or triphenylphosphine (PPh₃) .
Table 2: Reduction Efficiency Comparison
Reducing Agent | Yield (%) | Reaction Time (h) |
---|---|---|
H₂S | 89 | 2 |
PPh₃ | 75 | 4 |
Hydrogen sulfide offers superior yields and faster reaction kinetics, though requires careful handling due to toxicity .
Acid Chloride Route
While less common, the acid chloride method provides a high-yield pathway under controlled conditions:
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Chlorination : 2-Aminoacetic acid is treated with thionyl chloride (SOCl₂) to form 2-aminoacetyl chloride.
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Esterification : Reaction with 4-nitrophenol in the presence of a base (e.g., triethylamine) yields the product .
Challenges and Solutions
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Amino Group Protection : Boc (tert-butoxycarbonyl) protection prevents unwanted side reactions during chlorination .
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Purification : Crude product is purified via recrystallization from ethanol/water mixtures (3:1 v/v) .
Purification and Isolation Techniques
Post-synthetic purification is critical for removing unreacted 4-nitrophenol and byproducts.
pH-Dependent Crystallization
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Acidification : Adjusting the reaction mixture to pH 4.5–5.0 with hydrochloric acid precipitates the product while leaving impurities in solution .
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Filtration and Washing : Cold ethanol washes remove residual nitrophenol, achieving >95% purity .
Table 3: Purification Outcomes by Method
Method | Purity (%) | Recovery (%) |
---|---|---|
pH Crystallization | 95–98 | 85 |
Column Chromatography | 99+ | 70 |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under both acidic and alkaline conditions. In aqueous solutions (pH 7.4, 37°C), the pseudo-first-order rate constant () for alkaline hydrolysis is . Enzymatic hydrolysis by trypsin occurs via a three-stage mechanism:
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Acetylation : Rapid enzyme-substrate binding ()
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Phenol release : Moderately fast deacetylation ()
Condition | Rate Constant () | Half-Life () |
---|---|---|
Alkaline (pH 12) | 18.2 min | |
Trypsin (pH 7.8) | 1.54 s |
Acylation Reactions
The 4-nitrophenyl group acts as an efficient leaving group in nucleophilic acyl substitutions. Comparative studies with tetrafluorophenyl (TFP) esters show:
Parameter | PNP Esters | TFP Esters |
---|---|---|
Acylation Yield | 85–94% | 68–72% |
Stability in DMSO | >24 h | <6 h |
Reactivity with BnNH₂ | 95% | 78% |
This superior performance is attributed to the electron-withdrawing nitro group enhancing electrophilicity.
pH-Dependent Reactivity
The amino group introduces pH-sensitive behavior:
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Below pH 5 : Protonation reduces nucleophilicity ()
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pH 7–9 : Deprotonation enables participation in intramolecular catalysis ()
The pH-rate profile follows:
Stability Considerations
Degradation pathways include:
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Hydrolytic cleavage : Dominant in aqueous media ( at pH 7.4)
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Oxidative decomposition : Catalyzed by transition metals ()
Optimal storage conditions: anhydrous DMSO at -20°C (<5% degradation/month) .
This compound’s unique reactivity profile makes it valuable for synthesizing radiopharmaceuticals and studying enzyme mechanisms. Further research should explore its applications in targeted drug delivery and kinetic resolution processes.
Scientific Research Applications
Chemistry
- Enzymatic Assays : 4-Nitrophenyl 2-aminoacetate is frequently used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms. The compound can be cleaved by enzymes, releasing 4-nitrophenol, which can be quantitatively measured.
Biology
- Peptide Synthesis : The compound is employed in the synthesis of peptide conjugates, facilitating studies on protein interactions and functions. Its aminoacetate moiety allows for the formation of peptide bonds, making it a valuable tool in biochemical research.
Medicine
- Drug Delivery Systems : Research is exploring the potential of this compound as a prodrug for targeted therapy. The ester bond in the compound can be hydrolyzed in specific environments, releasing active drugs at desired sites.
- Anticancer Activity : Studies have shown that derivatives of nitrophenyl compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated higher potency than standard chemotherapeutics like cisplatin against breast cancer cell lines such as MDA-MB-231.
Antimicrobial Properties
Research indicates that compounds with nitrophenyl groups possess antimicrobial activity against various pathogens. The nitro group enhances antibacterial efficacy due to its ability to disrupt cellular processes in bacteria.
Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB activation in endothelial cells, which are crucial in inflammatory responses.
Case Studies and Research Findings
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Cytotoxicity Studies :
A study evaluated the cytotoxic effects of 4-nitrophenyl derivatives against several cancer cell lines. The results showed that certain compounds exhibited IC50 values significantly lower than that of cisplatin:These findings suggest that modifications to the nitrophenyl structure can enhance anticancer activity significantly.Compound Cell Line IC50 (µM) Comparison to Cisplatin 5e MDA-MB-231 0.4 78.75 times more potent 5l HT-29 0.8 50.8 times more active -
Antimicrobial Activity :
Another investigation tested the antimicrobial efficacy of 4-nitrophenyl derivatives against various bacterial strains. Results indicated effective growth inhibition, showcasing potential therapeutic applications for treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-aminoacetate depends on its specific application. In enzymatic assays, the compound acts as a substrate that is cleaved by enzymes, releasing 4-nitrophenol, which can be quantitatively measured. In drug delivery systems, the ester bond may be hydrolyzed in the target environment, releasing the active drug.
Comparison with Similar Compounds
2.1. Structural Analogues: Nitrophenyl Esters
The reactivity and properties of 4-nitrophenyl 2-aminoacetate are influenced by the position of the nitro group and the ester substituent. Key comparisons include:
- Reactivity: The para-nitro group in this compound enhances electrophilicity compared to ortho-isomers, making it more reactive in nucleophilic substitutions .
- Stability: Boronic acid derivatives (e.g., 4-nitrophenyl boronic acid) hydrolyze rapidly under basic conditions (pH ~11), whereas esters like this compound are more stable in aqueous media .
2.2. Amino-Nitrophenol Derivatives
Nitrophenol derivatives with amino groups exhibit distinct physical properties:
2.3. Heterocyclic Derivatives
1,3,4-Thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide () demonstrate antimicrobial activity against E. coli and C. albicans .
Key Research Findings
- Synthetic Flexibility: this compound derivatives are synthesized under mild conditions, avoiding harsh catalysts required for sterically hindered analogues (e.g., NaH for compound 2w) .
- pH-Dependent Reactivity : Similar to 4-nitrophenyl boronic acid, esters with para-nitro groups exhibit enhanced reactivity in basic environments (pH 11) .
- Thermal Stability : Ortho-nitro esters (e.g., methyl 2-(2-nitrophenyl)acetate) are less thermally stable than para-substituted counterparts due to steric strain .
Biological Activity
4-Nitrophenyl 2-aminoacetate, a compound characterized by its nitrophenyl group and aminoacetate moiety, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H9ClN2O4
- Molecular Weight : 232.62 g/mol
- IUPAC Name : (4-nitrophenyl) 2-aminoacetate; hydrochloride
The presence of the nitrophenyl group enhances the compound's electrophilicity, making it reactive towards nucleophiles. This property is crucial for its interactions with various biological targets.
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of nitrophenyl compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated higher potency than standard chemotherapeutics like cisplatin against breast cancer cell lines such as MDA-MB-231 .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. The nitro group is often associated with increased antibacterial efficacy due to its ability to disrupt cellular processes in bacteria .
- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB activation in endothelial cells, which is crucial in inflammatory responses .
The mechanisms through which this compound exerts its biological effects include:
- Electrophilic Substitution : The nitro group facilitates electrophilic substitution reactions, allowing the compound to interact with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in their function.
- Enzyme Inhibition : Research indicates that nitrophenyl derivatives can act as inhibitors for various enzymes, impacting metabolic pathways and cellular signaling .
Cytotoxicity Studies
A study evaluating the cytotoxic effects of 4-nitrophenyl derivatives found that certain compounds exhibited IC50 values significantly lower than that of cisplatin against several cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|---|
5e | MDA-MB-231 | 0.4 | 78.75 times more potent |
5l | HT-29 | 0.8 | 50.8 times more active |
These findings suggest that modifications to the nitrophenyl structure can enhance anticancer activity significantly .
Antimicrobial Activity
In another investigation, the antimicrobial efficacy of 4-nitrophenyl derivatives was tested against various bacterial strains. The results indicated that these compounds inhibited growth effectively, showcasing their potential as therapeutic agents in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-nitrophenyl 2-aminoacetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via esterification of 2-aminoacetic acid with 4-nitrophenol using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane. Critical parameters include maintaining a pH of 6–7 to avoid side reactions (e.g., nitro group reduction) and using catalytic DMAP to enhance reactivity. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) ensures removal of unreacted nitrophenol. Yield optimization requires strict temperature control (0–5°C) to suppress hydrolysis .
Q. How is this compound characterized for structural confirmation and purity?
- Methodological Answer : Key techniques include:
- NMR : H NMR (DMSO-d6) shows a singlet for the acetate methyl group (~2.1 ppm) and aromatic protons (δ 8.2–7.5 ppm). The amino group (~1.8 ppm) may require derivatization (e.g., trifluoroacetylation) for clarity.
- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water, 60:40) with UV detection at 310 nm confirms purity (>95%).
- FTIR : Ester carbonyl (C=O) at ~1740 cm and nitro group (NO) at ~1520 cm .
Q. What are the primary biochemical applications of this compound in enzymatic assays?
- Methodological Answer : It serves as a chromogenic substrate for esterases and proteases. Hydrolysis releases 4-nitrophenol, monitored spectrophotometrically at 405 nm (ε = 18,300 Mcm). Assay optimization requires:
- Buffer selection (e.g., Tris-HCl pH 8.0 for stability).
- Substrate concentration (0.1–2.0 mM) to avoid enzyme saturation.
- Blank correction for spontaneous hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported kinetic parameters (e.g., , ) for esterase activity using this compound?
- Methodological Answer : Discrepancies often arise from:
- Buffer effects : Phosphate buffers may chelate metal ions, altering enzyme activity. Use HEPES or Tris buffers.
- Temperature control : Ensure consistent thermostating (±0.1°C).
- Substrate purity : Validate via HPLC to exclude nitrophenol contamination.
- Data normalization : Report activity as μmol·min·mg with standard error across triplicates .
Q. What advanced techniques are used to study the hydrolytic stability of this compound under varying pH and temperature?
- Methodological Answer :
- Kinetic studies : Use stopped-flow spectrophotometry to measure hydrolysis rates at pH 4–10.
- Arrhenius analysis : Calculate activation energy () from rate constants at 25–45°C.
- Degradation profiling : LC-MS identifies hydrolysis by-products (e.g., 4-nitrophenol and glycine derivatives) .
Q. How can crystallographic data inform the design of this compound derivatives with enhanced substrate specificity?
- Methodological Answer :
- Compare X-ray structures (e.g., triclinic symmetry in related nitrophenyl esters ) to identify steric or electronic constraints.
- Modify the aminoacetate moiety via methyl substitution (see tert-butyl derivatives ) to alter steric bulk.
- Validate using molecular docking (e.g., AutoDock Vina) with target enzymes .
Q. What experimental strategies mitigate challenges in synthesizing this compound with high enantiomeric excess?
- Methodological Answer :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during esterification.
- Employ enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) in biphasic systems.
- Monitor enantiomeric ratio via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .
Properties
IUPAC Name |
(4-nitrophenyl) 2-aminoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGONNPXPJQKSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170120 | |
Record name | 4-Nitrophenyl glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17639-39-3 | |
Record name | 4-Nitrophenyl glycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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